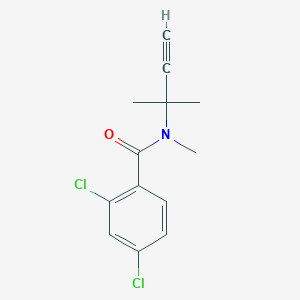
1,3-Di(4-carboxyphenyl)triazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(4-carboxyphenyl)triazene typically involves the reaction of 4-carboxyaniline with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with another molecule of 4-carboxyaniline under controlled conditions to yield the desired triazene compound . The reaction conditions often require maintaining a low temperature to ensure the stability of the diazonium salt and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(4-carboxyphenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Di(4-carboxyphenyl)triazene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Di(4-carboxyphenyl)triazene involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes. In biological systems, it may exert its effects by interfering with cellular signaling pathways, leading to antimetastatic and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyltriazene: A simpler triazene compound with similar structural features but lacking the carboxyl groups.
1,3-Di(4-pyridyl)triazene: Another triazene derivative with pyridyl groups instead of carboxyphenyl groups.
1,3-Di(4-carboxyphenyl)benzene: A related compound with a benzene core instead of a triazene moiety.
Uniqueness
1,3-Di(4-carboxyphenyl)triazene stands out due to its dual carboxyphenyl groups, which enhance its reactivity and potential for forming stable complexes. This makes it particularly valuable in coordination chemistry and materials science .
Eigenschaften
CAS-Nummer |
55842-27-8 |
|---|---|
Molekularformel |
C14H11N3O4 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
4-[2-(4-carboxyphenyl)iminohydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O4/c18-13(19)9-1-5-11(6-2-9)15-17-16-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,15,16)(H,18,19)(H,20,21) |
InChI-Schlüssel |
BOBJDVKXOOZPFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NN=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
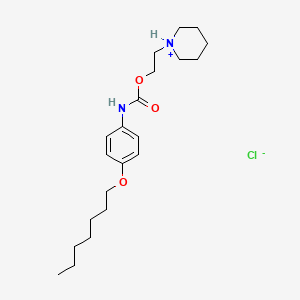

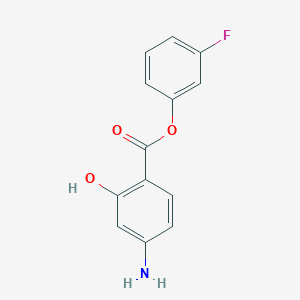
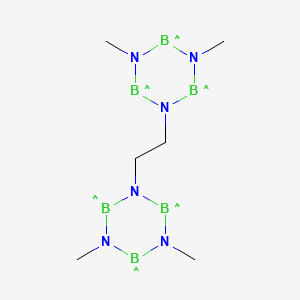
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
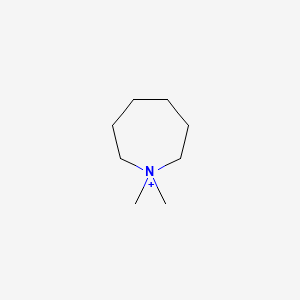
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
